2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
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Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, and a thioether linkage to a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones, followed by cyclization.
Substitution Reactions: The tert-butyl, cyano, and phenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under controlled conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with diphenylacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- **ETHYL 2-({2-[(6-TERT-BUTYL-3-CYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]PROPANOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide is unique due to its specific substitution pattern and the presence of both a thioether and an acetamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H27N3OS |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H27N3OS/c1-30(2,3)27-19-25(22-13-7-4-8-14-22)26(20-31)29(32-27)35-21-28(34)33(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-19H,21H2,1-3H3 |
InChI Key |
YFFPURWJTQQHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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